4-Hydroxy-2-[2-(trifluoromethyl)phenyl]benzoic acid 4-Hydroxy-2-[2-(trifluoromethyl)phenyl]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17708020
InChI: InChI=1S/C14H9F3O3/c15-14(16,17)12-4-2-1-3-9(12)11-7-8(18)5-6-10(11)13(19)20/h1-7,18H,(H,19,20)
SMILES:
Molecular Formula: C14H9F3O3
Molecular Weight: 282.21 g/mol

4-Hydroxy-2-[2-(trifluoromethyl)phenyl]benzoic acid

CAS No.:

Cat. No.: VC17708020

Molecular Formula: C14H9F3O3

Molecular Weight: 282.21 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-2-[2-(trifluoromethyl)phenyl]benzoic acid -

Specification

Molecular Formula C14H9F3O3
Molecular Weight 282.21 g/mol
IUPAC Name 4-hydroxy-2-[2-(trifluoromethyl)phenyl]benzoic acid
Standard InChI InChI=1S/C14H9F3O3/c15-14(16,17)12-4-2-1-3-9(12)11-7-8(18)5-6-10(11)13(19)20/h1-7,18H,(H,19,20)
Standard InChI Key RZFSIZXBVQXKEH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=C(C=CC(=C2)O)C(=O)O)C(F)(F)F

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s structure features a benzoic acid core substituted with a hydroxyl group at position 4 and a 2-(trifluoromethyl)phenyl group at position 2. The trifluoromethyl (CF3\text{CF}_3) group introduces strong electron-withdrawing effects, influencing the molecule’s reactivity and intermolecular interactions . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC14H9F3O3\text{C}_{14}\text{H}_{9}\text{F}_{3}\text{O}_{3}
Molecular Weight282.21 g/mol
CAS Number2060057-28-3
DensityNot available
Melting/Boiling PointsNot available

The absence of reported density and thermal stability data underscores the need for further experimental characterization .

Synthesis and Derivative Development

Synthetic Routes

The compound is synthesized via multi-step organic reactions, often starting from substituted benzylamines or benzoic acid precursors. For example, a related derivative, N-(4-hydroxy-2-(trifluoromethyl)benzyl)benzamide, was synthesized from (4-methoxy-2-(trifluoromethyl)phenyl)methanamine and benzoic acid in a two-step process with a 49% yield . Key steps include:

  • O-Methylation: Introduction of methoxy groups using methylating agents like CH3OTf\text{CH}_3\text{OTf}.

  • Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form benzamide derivatives .

Radiolabeling for Imaging Applications

Carbon-11-labeled analogs of this compound have been developed for positron emission tomography (PET) imaging of neuroinflammation. In one study, 11C^{11}\text{C}-methoxy derivatives were synthesized via OO-[11C^{11}\text{C}]methylation, achieving radiochemical yields of 25–35% and molar activities of 370–740 GBq/μmol . These tracers target soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4), enzymes implicated in neurodegenerative diseases .

Biological Activity and Applications

Neuroinflammation Imaging

The compound’s derivatives serve as dual sEH/PDE4 inhibitors, reducing neuroinflammatory responses in preclinical models. PET tracers like [11C^{11}\text{C}]MPPA, derived from similar scaffolds, enable non-invasive quantification of enzyme activity in vivo, offering insights into diseases like Alzheimer’s and multiple sclerosis .

Pharmacological and Toxicological Profiles

In Vivo Tolerability

In murine models, related compounds administered at 50 mg/kg exhibited no adverse effects on hepatic or renal function, as assessed by plasma biomarkers and TUNEL assays . These findings suggest a favorable safety profile for further development.

Future Research Directions

  • Physicochemical Characterization: Experimental determination of melting points, solubility, and stability under physiological conditions.

  • Mechanistic Studies: Elucidating the compound’s mode of action in bacterial growth inhibition and neuroinflammatory pathways.

  • Clinical Translation: Developing GMP-compliant synthesis protocols for radiolabeled derivatives to enable clinical PET trials.

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